molecular formula C10H8BrF3O B8286407 1-(2-Bromophenyl)-4,4,4-trifluorobutan-2-one

1-(2-Bromophenyl)-4,4,4-trifluorobutan-2-one

Cat. No. B8286407
M. Wt: 281.07 g/mol
InChI Key: PWMPAKZDNNTYIB-UHFFFAOYSA-N
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Patent
US09249127B2

Procedure details

To a solution of 1-(2-bromophenyl)-4,4,4-trifluorobutan-2-one (7.0 g, 24.9 mmol) in MeOH (150 ml) was added NaBH4 (1.23 g, 32.3 mmol) at 0° C. and stirred for 1 h at RT. Then the reaction mixture was quenched with MeOH and concentrated under reduced pressure to afford crude compound. The title compound was purified by separation methods A, E and H. (Yield 1.6 g of Enantiomer-1 and 1.4 g-Enantiomer-2). The enantiomer-1 showed up at tr=5.67 min and enantiomer-2 showed up at tr=9.57 min with Chiralcel OD-H (4.6×250 mm) 5μ, hexane:2-PrOH:TFA (90:10:0.1), 1 ml/min.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:15])[CH2:10][C:11]([F:14])([F:13])[F:12].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9]([OH:15])[CH2:10][C:11]([F:13])([F:14])[F:12] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(CC(F)(F)F)=O
Name
Quantity
1.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude compound
CUSTOM
Type
CUSTOM
Details
The title compound was purified by separation methods A, E and H
CUSTOM
Type
CUSTOM
Details
showed up at tr=5.67 min and enantiomer-2
Duration
5.67 min
CUSTOM
Type
CUSTOM
Details
showed up at tr=9.57 min with Chiralcel OD-H (4.6×250 mm) 5μ, hexane:2-PrOH:TFA (90:10:0.1), 1 ml/min.
Duration
9.57 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(C=CC=C1)CC(CC(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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